

Detecting Morzid Metabolites: Advanced Mass Spectrometry Techniques and Protocols

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Compound of Interest

Compound Name: Morzid

Cat. No.: B1220271

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Application Note

Morzid, a next-generation nitroimidazole antimicrobial agent, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Accurate detection and quantification of these metabolites are crucial for understanding the drug's pharmacokinetics, efficacy, and safety profile. This document provides a comprehensive overview of the mass spectrometry-based techniques for the analysis of **Morzid** and its metabolites, complete with detailed experimental protocols and quantitative data.

Introduction to **Morzid** Metabolism

Following administration, **Morzid** is primarily metabolized through Phase I and Phase II biotransformation pathways. The major metabolic route is N+-glucuronidation of the morpholine ring, resulting in the formation of two key diastereoisomeric metabolites: S-morinidazole glucuronide (M8-1) and R-enantiomer glucuronide (M8-2).^{[1][2]} Other significant metabolic pathways include O-sulfation, hydroxylation, demethylation, oxidation, and morpholine ring opening, leading to a diverse profile of at least ten different metabolites detectable in human plasma and urine.^{[1][3]} The enzyme UDP glucuronosyltransferase 1A9 (UGT1A9) has been identified as the primary catalyst for the formation of the major M8-1 and M8-2 glucuronide metabolites.^[1]

Mass Spectrometry for Metabolite Identification and Quantification

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful tool for the initial identification and structural elucidation of **Morzid** metabolites. For robust and sensitive quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers high selectivity and sensitivity, enabling the accurate measurement of metabolite concentrations in complex biological matrices such as plasma and urine.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Morzid** and its major metabolites.

Table 1: Pharmacokinetic Parameters of **Morzid** and its Major Metabolites in Healthy Subjects

Analyte	C _{max} (ng/mL)	AUC _{0-∞} (ng·h/mL)	t _{1/2} (h)
Morzid	12,300 ± 2,100	78,500 ± 13,400	10.2 ± 1.5
M7 (Sulfate Conjugate)	150 ± 40	1,700 ± 500	12.5 ± 2.1
M8-1 (S-glucuronide)	320 ± 90	3,100 ± 900	11.8 ± 1.9
M8-2 (R-glucuronide)	1,800 ± 450	15,100 ± 3,800	11.5 ± 1.7

Data are presented as mean ± standard deviation.

Table 2: Relative Plasma Exposure of Major **Morzid** Metabolites

Metabolite	Plasma Exposure (AUC) Relative to Parent Drug (%)
M7 (Sulfate Conjugate)	~2.2%
M8-1 (S-glucuronide)	~3.3 - 3.96% [1]
M8-2 (R-glucuronide)	~19.4 - 22.9% [1]

Table 3: Enzyme Kinetics for the Formation of M8-1 and M8-2 by UGT1A9

Metabolite	K _m (mM)	V _{max} (pmol/min/mg protein)
M8-1 (S-glucuronide)	11.3	111
M8-2 (R-glucuronide)	15.1	1660

Experimental Protocols

1. Sample Preparation from Human Plasma

This protocol describes the protein precipitation method for the extraction of **Morzid** and its metabolites from human plasma prior to LC-MS/MS analysis.

Materials:

- Human plasma samples
- Acetonitrile (HPLC grade), chilled to -20°C
- Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Refrigerated microcentrifuge

Procedure:

- Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard solution to the plasma sample.
- Add 300 µL of chilled acetonitrile to the plasma sample.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation from Human Urine

This protocol outlines a simple dilution method for the preparation of human urine samples.

Materials:

- Human urine samples
- Deionized water (HPLC grade)
- Internal Standard (IS) solution
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Refrigerated microcentrifuge

Procedure:

- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment.

- In a clean microcentrifuge tube, dilute 50 µL of the urine supernatant with 450 µL of deionized water.
- Add 10 µL of the internal standard solution.
- Vortex the mixture for 30 seconds.
- Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

3. UPLC-MS/MS Method for Quantification

This protocol provides the parameters for the quantitative analysis of **Morzid** and its metabolites using UPLC-MS/MS.

Instrumentation:

- UPLC system (e.g., Waters ACQUITY UPLC)
- Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Elution:

Time (min)	%A	%B
0.0	95	5
1.0	95	5
5.0	10	90
6.0	10	90
6.1	95	5

| 8.0 | 95 | 5 |

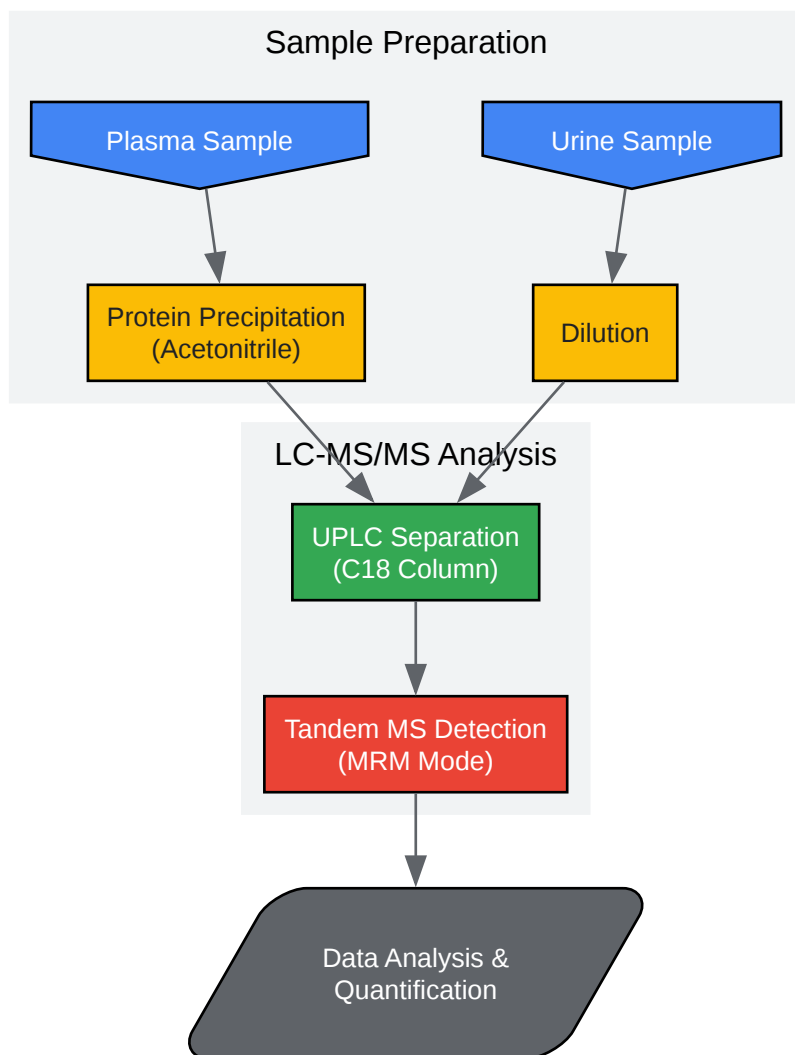
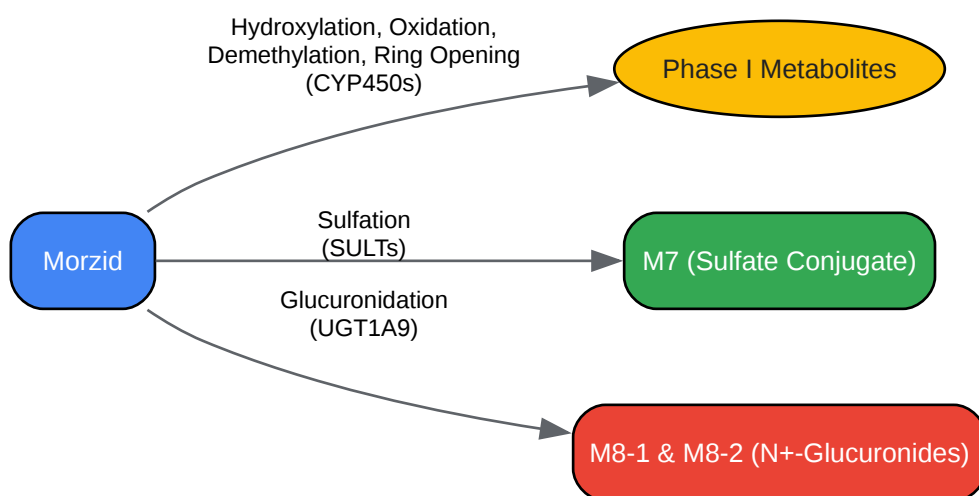
Mass Spectrometer Settings:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 500°C
- Desolvation Gas Flow: 1000 L/hr
- Cone Gas Flow: 150 L/hr
- Collision Gas: Argon
- Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for **Morzid** and its Major Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Morzid	287.1	198.1	30	15
Morzid (Qualifier)	287.1	125.1	30	25
M7 (Sulfate Conjugate)	367.1	287.1	35	20
M7 (Qualifier)	367.1	198.1	35	30
M8-1/M8-2 (Glucuronides)	463.2	287.1	40	22
M8-1/M8-2 (Qualifier)	463.2	198.1	40	32
Internal Standard	User Defined	User Defined	User Optimized	User Optimized

Visualizations



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